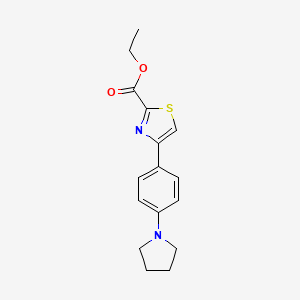
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is a derivative of D-glucopyranose, a form of glucose. This compound is characterized by the presence of four benzoyl groups attached to the glucose molecule. It is commonly used in organic synthesis, particularly in the preparation of glycosylation reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose can be synthesized through the benzoylation of D-glucopyranose. The process involves the reaction of D-glucopyranose with benzoyl chloride in the presence of a base such as pyridine. The reaction typically occurs at room temperature and results in the formation of the tetra-benzoylated product .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the process .
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the benzoyl groups to hydroxyl groups.
Substitution: The benzoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Hydroxylated derivatives.
Substitution: Various substituted glucopyranose derivatives.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is utilized in the study of carbohydrate metabolism and enzyme interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,3,4-Tetra-O-benzoyl-D-glucopyranose involves its role as a glycosyl donor in glycosylation reactions. The benzoyl groups protect the hydroxyl groups of the glucose molecule, allowing selective reactions at specific positions. The compound interacts with glycosyl acceptors through the formation of glycosidic bonds, facilitated by catalysts such as Lewis acids .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3,4,6-Tetra-O-benzoyl-D-glucopyranose: Another benzoylated derivative of D-glucopyranose with similar properties and applications.
1,2,3,4,6-Penta-O-benzoyl-D-glucopyranose: A compound with an additional benzoyl group, used in similar synthetic applications.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: A benzylated derivative used in glycosylation reactions.
Uniqueness
1,2,3,4-Tetra-O-benzoyl-D-glucopyranose is unique due to its specific pattern of benzoylation, which provides distinct reactivity and selectivity in glycosylation reactions. This makes it a valuable tool in the synthesis of complex carbohydrates and glycosides .
Eigenschaften
Molekularformel |
C34H28O10 |
|---|---|
Molekulargewicht |
596.6 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R)-4,5,6-tribenzoyloxy-2-(hydroxymethyl)oxan-3-yl] benzoate |
InChI |
InChI=1S/C34H28O10/c35-21-26-27(41-30(36)22-13-5-1-6-14-22)28(42-31(37)23-15-7-2-8-16-23)29(43-32(38)24-17-9-3-10-18-24)34(40-26)44-33(39)25-19-11-4-12-20-25/h1-20,26-29,34-35H,21H2/t26-,27-,28+,29-,34?/m1/s1 |
InChI-Schlüssel |
JSXMRQAFUOMKAD-RIKJQNKOSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)CO |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)OC2C(OC(C(C2OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


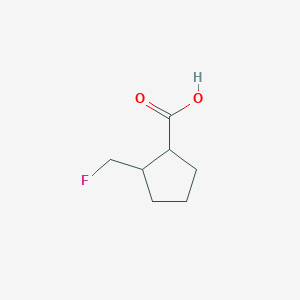
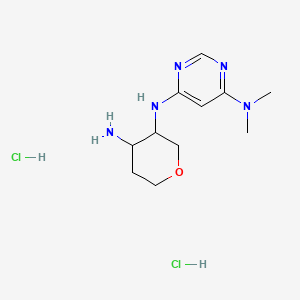
![6-Methyl-7-(piperidin-4-yl)pyrazolo[1,5-a]pyrimidine dihydrochloride](/img/structure/B12307108.png)
![Rac-(1r,2s)-2-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-methylcyclopentane-1-carboxylic acid](/img/structure/B12307113.png)

![[(1S)-1-(3,5-Bis(Trifluoromethyl)phenyl)ethyl][(1S)-1-phenylethyl]ammonium p-tosylate](/img/structure/B12307126.png)
![Sodium;[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono phosphate](/img/structure/B12307131.png)
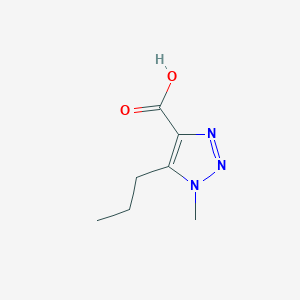
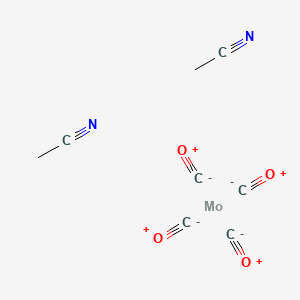
![3-[4-(Methoxycarbonyl)oxolan-2-yl]propanoic acid](/img/structure/B12307141.png)

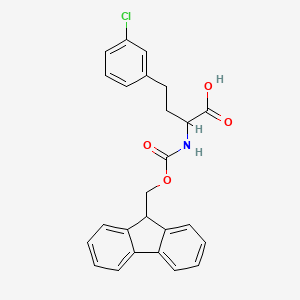
![[2-(2,6-Difluorophenyl)cyclopropyl]methanamine hydrochloride](/img/structure/B12307168.png)
